molecular formula C21H21D4ClN2O3 B602437 Cetirizine D4 CAS No. 1219803-84-5

Cetirizine D4

Cat. No. B602437
CAS RN: 1219803-84-5
M. Wt: 392.89
InChI Key:
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Description

Cetirizine-d4 is a deuterium labeled Cetirizine. Cetirizine, a second-generation antihistamine and the carboxylated metabolite of hydroxyzine, is a specific, orally active and long-acting histamine H1-receptor antagonist . It has antiallergic properties and inhibits eosinophil chemotaxis during the allergic response .


Synthesis Analysis

Cetirizine D4 can be quantified by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS). The compound is isolated from human plasma by protein precipitation using acetonitrile. Cetirizine D4 is used as an internal standard . The synthesis of cetirizine involves replacing the scaffold on the cetirizine moiety using a nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular formula of Cetirizine D4 is C21H27Cl3N2O3 .


Chemical Reactions Analysis

A multiple reaction monitoring (MRM), positive ion electrospray ionization, LC/MS/MS method is described for the quantification of cetirizine. The compound was isolated from human plasma by protein precipitation using acetonitrile. Cetirizine D4 was used as an internal standard .


Physical And Chemical Properties Analysis

Cetirizine D4 has a molecular weight of 392.9 g/mol. It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 5. It has a Rotatable Bond Count of 8 .

Safety And Hazards

Cetirizine D4 should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Future Directions

Cetirizine, including its D4 variant, has been safely used over-the-counter for many years. In 2019, IV cetirizine was approved for the treatment of acute urticaria. This approval has led to a changing landscape of IV antihistamines for the treatment of histamine-mediated conditions . Future research may focus on the development of clinically advantageous H1 antihistamines with the aid of molecular techniques .

properties

IUPAC Name

2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]-1,1,2,2-tetradeuterioethoxy]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O3.ClH/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26;/h1-9,21H,10-16H2,(H,25,26);1H/i14D2,15D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUSPGNDCPOVPBA-AKJKYJKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OCC(=O)O)N1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-[4-[(4-Chlorophenyl)-phenylmethyl]piperazin-1-yl]-1,1,2,2-tetradeuterioethoxy]acetic acid;hydrochloride

CAS RN

2070015-27-7
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2070015-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Q & A

Q1: What analytical technique is used to quantify Cetirizine in the study?

A1: The study utilizes High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) for Cetirizine quantification. [] This technique is highly sensitive and specific, making it suitable for accurately measuring drug concentrations in biological samples.

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